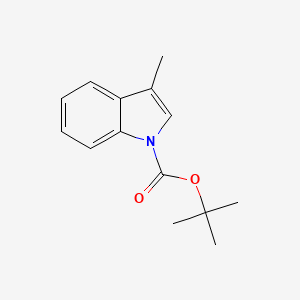

tert-butyl 3-methyl-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10-9-15(13(16)17-14(2,3)4)12-8-6-5-7-11(10)12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMURSSZMVCOKOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473170 | |

| Record name | tert-Butyl 3-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89378-43-8 | |

| Record name | tert-Butyl 3-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Boc Protection Protocol

Reagents :

- 3-Methylindole

- Di-tert-butyl dicarbonate (Boc₂O)

- 4-Dimethylaminopyridine (DMAP)

- Triethylamine (Et₃N)

- Dichloromethane (DCM)

Procedure :

- Dissolve 3-methylindole (10 mmol) in anhydrous DCM under nitrogen.

- Add DMAP (0.2 mmol) and Et₃N (17 mmol) sequentially.

- Cool the mixture to 0–5°C and add Boc₂O (11 mmol) dropwise.

- Stir at room temperature for 1–2 hours.

- Quench with saturated NH₄Cl, extract with DCM, and purify via column chromatography (ethyl acetate/hexane).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by the indole nitrogen on the electrophilic carbonyl carbon of Boc₂O, facilitated by DMAP’s base-assisted activation (Fig. 1). Steric hindrance from the tert-butyl group ensures regioselective protection at the indole’s 1-position.

Samarium(II)-Mediated Cyclization

An alternative route employs samarium(II) iodide (SmI₂) to construct the indole ring system from allenyl precursors, followed by Boc protection.

Cyclization of Allenyl Carbamates

Reagents :

- tert-Butyl N-(buta-1,2-dienyl)-N-(2-iodophenyl)carbamate

- SmI₂

- Hexamethylphosphoramide (HMPA)

- THF

Procedure :

- Prepare SmI₂ by reducing samarium metal with 1,2-diiodoethane in THF.

- Add HMPA (3 equiv) to activate SmI₂ at 0°C.

- Introduce the allenyl carbamate (0.14 mmol) and i-PrOH (2 equiv) in THF.

- Stir at 0°C for 15 minutes, then quench with NaHCO₃.

- Extract with Et₂O and purify via silica gel chromatography.

Key Observations :

- HMPA enhances SmI₂’s reducing power, enabling single-electron transfer (SET) to the allenyl moiety.

- The reaction proceeds via a radical cyclization pathway, forming the indole core (Fig. 2).

Comparative Analysis of Synthetic Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Boc Protection | 75–85% | High regioselectivity, mild conditions | Requires pre-synthesized 3-methylindole |

| SmI₂-Mediated Cyclization | 60–65% | Builds indole core de novo | Toxic reagents (HMPA), air-sensitive steps |

Optimization Strategies :

- Boc Protection : Increasing Boc₂O stoichiometry to 1.2 equiv improves yields to >85%.

- Cyclization : Replacing HMPA with less toxic ligands (e.g., tetraglyme) reduces environmental impact but lowers yields by 10–15%.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

Continuous-Flow Boc Protection

Reactor Setup :

- Tubular flow reactor (TFR) with immobilized DMAP catalyst.

- Residence time: 20 minutes.

Conditions :

- 3-Methylindole (1 M), Boc₂O (1.1 M) in DCM.

- Temperature: 25°C.

Output : 90% conversion, 99% purity after crystallization.

Emerging Methodologies

Photoredox Catalysis

Recent studies explore visible-light-mediated Boc protection using Ru(bpy)₃²⁺ as a catalyst. Initial trials show 70% yield under solvent-free conditions, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the indole ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-methyl-1H-indole-1-carboxylate is primarily utilized in organic synthesis due to its versatile reactivity.

Synthesis of Indole Derivatives

This compound is often employed as an intermediate in the synthesis of more complex indole derivatives. For instance, it can be transformed into various functionalized indoles through electrophilic substitution reactions or by employing coupling reactions with other electrophiles.

Case Study :

In a study published in Organic & Biomolecular Chemistry, researchers demonstrated the regioselective dibromination of methyl indole-3-carboxylate, leading to the synthesis of dibromoindoles. The methodology showcased the utility of this compound as a precursor for generating diverse brominated indole derivatives, which are valuable in medicinal chemistry .

Medicinal Chemistry

The indole framework is prevalent in many pharmaceuticals, and this compound contributes to this field as well.

Anticancer Activity

Research indicates that compounds derived from indoles exhibit significant anticancer properties. This compound can be modified to enhance its bioactivity against various cancer cell lines.

Case Study :

A study explored the anticancer effects of substituted indoles, including derivatives of this compound, showing promising results against breast and colon cancer cell lines. The modifications improved the compound's ability to induce apoptosis in cancer cells .

Neuroprotective Effects

Indoles are also known for their neuroprotective properties. This compound has been investigated for its potential to protect neuronal cells from oxidative stress.

Case Study :

In a neuropharmacological study, derivatives of this compound were tested for their ability to prevent neuronal cell death in models of neurodegenerative diseases, demonstrating significant protective effects against oxidative damage .

Agrochemical Applications

The compound's derivatives have been explored for use in agrochemicals due to their biological activity against pests and diseases.

Pesticidal Activity

Research has indicated that certain indole derivatives exhibit insecticidal properties, making them candidates for developing new agrochemicals.

Case Study :

A study evaluated the pesticidal efficacy of several indole-based compounds, including those derived from this compound, against common agricultural pests. The results highlighted their potential as environmentally friendly alternatives to traditional pesticides .

Summary Table of Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., Acetyl, CF₃) : Increase polarity and alter reactivity. The acetyl group () enhances electrophilicity, making the compound reactive toward nucleophiles.

- Halogen Substituents (e.g., Bromo) : Facilitate Suzuki or Ullmann coupling reactions, as seen in .

- Alkyne Groups (e.g., Ethynyl) : Enable click chemistry applications, such as Huisgen cycloadditions .

Biological Activity

Overview

Tert-butyl 3-methyl-1H-indole-1-carboxylate is an indole derivative that has garnered interest due to its diverse biological activities. Indole compounds are known for their significant roles in medicinal chemistry, often exhibiting properties such as antiviral, anticancer, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and recent research findings.

Target Interactions

this compound interacts with various biological targets, influencing several biochemical pathways. It has been shown to bind with high affinity to multiple receptors, which can lead to various cellular effects, including modulation of cell signaling pathways and gene expression.

Biochemical Pathways

The compound's activity is linked to its ability to affect key biochemical pathways. For instance, it may inhibit or activate enzymes involved in critical cellular processes, thereby altering metabolic functions and cellular responses.

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. It has been evaluated against several viral strains, showing effectiveness in inhibiting viral replication through specific interactions with viral proteins.

Anticancer Properties

The compound has demonstrated anticancer potential in various studies. In vitro assays reveal that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), by activating intrinsic apoptotic pathways . The cytotoxic effects were assessed using the MTT assay, where significant reductions in cell viability were observed at specific concentrations .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 10 | Induces apoptosis |

| HepG2 | 15 | Inhibits proliferation |

| SH-SY5Y | 12 | Cytotoxic effects observed |

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth at specific concentrations. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

Case Study 1: Anticancer Effects

In a study involving the treatment of HepG2 cells with this compound, researchers observed a dose-dependent decrease in cell viability. The study concluded that the compound activates caspase pathways leading to programmed cell death, highlighting its potential as a therapeutic agent against liver cancer .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of this compound against influenza virus. The results indicated that treatment with this compound reduced viral titers significantly compared to untreated controls, suggesting its potential use in antiviral drug development.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-methyl-1H-indole-1-carboxylate, and how are they optimized?

Answer: A widely reported method involves Grignard reagent-mediated alkylation. For example, details a protocol where 5-bromo-1-pentene is reacted with Mg in THF to form a Grignard reagent, which is then added to an aldehyde precursor. Key steps include:

- Reagent preparation : Freshly ground Mg and catalytic I₂ ensure efficient initiation.

- Reaction conditions : Refluxing THF under nitrogen, followed by quenching with NH₄Cl.

- Purification : Flash chromatography (5–10% EtOAc/hexane gradient) yields the product as a yellow oil with quantitative yield.

Optimization focuses on controlling reaction temperature (0°C to RT), stoichiometric ratios, and inert atmosphere maintenance to prevent side reactions.

Q. How is this compound structurally characterized?

Answer: Combined spectroscopic and crystallographic methods are employed:

- NMR/IR : Confirms functional groups (e.g., tert-butyl carbonyl at ~1700 cm⁻¹ in IR) and substitution patterns.

- X-ray crystallography : Programs like SHELXL ( ) refine bond lengths and angles. For example, reports:

| Bond/Angle | Value (Å/°) |

|---|---|

| C–O (carbonyl) | 1.21 Å |

| C–N (indole ring) | 1.38 Å |

| O3–C18–C19 angle | 110.4° |

ORTEP-3 ( ) visualizes thermal ellipsoids, aiding in assessing molecular geometry.

Q. What safety protocols are recommended for handling this compound?

Answer: Due to limited toxicity data ( ):

- PPE : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (no LC₅₀ data available).

- Storage : Dry, cool conditions away from incompatible materials (strong acids/bases; ).

- Spill management : Absorb with inert material and dispose as hazardous waste ( ).

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Answer: demonstrates derivative synthesis via Sonogashira coupling or silyl ether protection. Key factors:

- Catalyst selection : Pd/Cu systems for cross-coupling reactions.

- Solvent polarity : THF or DMF enhances intermediate stability.

- Temperature control : Low temperatures (–78°C) minimize byproducts in sensitive reactions.

Yield optimization requires iterative HPLC analysis (e.g., C18 columns) to monitor purity.

Q. How are contradictions in crystallographic data resolved, such as disordered structures?

Answer: Disorder in crystal structures (e.g., flexible tert-butyl groups) is addressed using:

Q. What strategies are used to design bioactive derivatives of this indole scaffold?

Answer: highlights functionalization at the 3-methyl or tert-butyl positions:

- Electrophilic substitution : Introduce halogens (Br, Cl) at C-5 for cross-coupling.

- Carboxylate hydrolysis : Remove the tert-butyl group to expose free amines for peptide coupling.

Biological activity is screened via in vitro assays (e.g., kinase inhibition; ), guided by computational docking (e.g., AutoDock Vina).

Q. How are safety protocols adapted given incomplete ecotoxicological data?

Answer: Adopt precautionary principles ( ):

- Environmental containment : Use solvent traps to prevent aqueous release (no biodegradation data; ).

- Waste treatment : Incinerate at >800°C to avoid toxic fumes (e.g., CO, NOₓ; ).

- Risk assessment : Apply REACH guidelines for persistent/bioaccumulative analogs until compound-specific data is available.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.